molecular formula C17H24N2O4 B1519549 Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate CAS No. 1235441-54-9

Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate

Cat. No.: B1519549
CAS No.: 1235441-54-9
M. Wt: 320.4 g/mol
InChI Key: GLRLHOILMUBOMP-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate: is a chemical compound with the molecular formula C₁₇H₂₄N₂O₄ and a molecular weight of 320.39 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminobenzoic acid in the presence of coupling agents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically requires a solvent such as dichloromethane or dimethylformamide and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like KMnO₄ (Potassium permanganate) or H₂O₂ (Hydrogen peroxide).

  • Reduction: Employing reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

  • Substitution: Utilizing nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the development of bioactive compounds that can interact with biological targets.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • Tert-butyl 4-(4-aminobenzoyloxy)piperidine-1-carboxylate: A structural analog with a different position of the amino group on the benzoyloxy moiety.

  • Tert-butyl 4-aminobenzoate: Another related compound with a similar tert-butyl ester group.

Uniqueness: Tert-butyl 4-(3-aminobenzoyloxy)piperidine-1-carboxylate is unique due to its specific structural features, which influence its reactivity and biological activity. Its distinct position of the amino group on the benzoyloxy moiety differentiates it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(3-aminobenzoyl)oxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-14(8-10-19)22-15(20)12-5-4-6-13(18)11-12/h4-6,11,14H,7-10,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLRLHOILMUBOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501168282
Record name 1,1-Dimethylethyl 4-[(3-aminobenzoyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235441-54-9
Record name 1,1-Dimethylethyl 4-[(3-aminobenzoyl)oxy]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(3-aminobenzoyl)oxy]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501168282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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